Pactimibe sulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pactimibe Sulfate: A Technical Whitepaper on its Mechanism of Action on ACAT Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe sulfate, a novel acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, has been investigated for its potential in managing atherosclerosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibitory effects on the ACAT-1 and ACAT-2 isozymes. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and provides visual representations of its mechanism and relevant experimental workflows. While showing promise in preclinical studies, it is important to note that the clinical development of pactimibe was discontinued due to a lack of efficacy in human trials.

Introduction: The Role of ACAT in Atherosclerosis

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol. In mammals, two isoforms of ACAT exist: ACAT-1 and ACAT-2.

-

ACAT-1 is ubiquitously expressed and is the primary isoform found in macrophages. Within these cells, ACAT-1 is responsible for the formation of cholesteryl ester-laden foam cells, a hallmark of early atherosclerotic plaques.

-

ACAT-2 is predominantly located in the intestines and liver, where it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The inhibition of both ACAT isoforms has been a therapeutic target for the prevention and treatment of atherosclerosis. By inhibiting ACAT-1 in macrophages, it is hypothesized that the formation of foam cells can be reduced, thereby mitigating plaque development. Simultaneously, inhibiting ACAT-2 in the intestine and liver is expected to lower plasma cholesterol levels by reducing cholesterol absorption and lipoprotein secretion.

This compound was developed as a dual inhibitor of both ACAT-1 and ACAT-2, with the aim of providing a multi-faceted approach to combatting atherosclerosis.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of both ACAT-1 and ACAT-2. Kinetic analyses have revealed that pactimibe is a noncompetitive inhibitor with respect to the substrate oleoyl-CoA.[1] This indicates that pactimibe binds to an allosteric site on the ACAT enzyme, rather than the active site where oleoyl-CoA binds, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.

The dual inhibition of ACAT-1 and ACAT-2 by pactimibe leads to several downstream effects:

-

Inhibition of Cholesteryl Ester Formation in Macrophages: By blocking ACAT-1 in macrophages, pactimibe reduces the accumulation of cholesteryl esters, a key step in the transformation of macrophages into foam cells.[1]

-

Reduced Cholesterol Absorption: Inhibition of ACAT-2 in the intestines leads to a decrease in the absorption of dietary cholesterol.

-

Decreased VLDL Secretion: In the liver, inhibition of ACAT-2 results in reduced formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), leading to decreased VLDL secretion.

dot

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

| Parameter | Value | Source |

| IC50 vs. ACAT-1 | 4.9 µM | [2] |

| IC50 vs. ACAT-2 | 3.0 µM | [2] |

| Ki vs. oleoyl-CoA | 5.6 µM | [1][2] |

| Inhibition Type | Noncompetitive | [1] |

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Cell Type | IC50 for Cholesteryl Ester Formation | Source |

| Human Monocyte-Derived Macrophages | 6.7 µM | [1] |

| Liver (microsomes) | 2.0 µM | [2] |

| Macrophages (general) | 2.7 µM | [2] |

| THP-1 Cells | 4.7 µM | [2] |

Table 2: Cellular Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ACAT Inhibition Assay

This protocol describes the measurement of the direct inhibitory effect of pactimibe on ACAT-1 and ACAT-2 activity using microsomal preparations.

Objective: To determine the IC50 values of this compound against ACAT-1 and ACAT-2.

Materials:

-

Microsomes from cells overexpressing human ACAT-1 or ACAT-2

-

[1-14C]oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

This compound

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, and cholesterol.

-

Add the microsomal preparation (containing either ACAT-1 or ACAT-2) to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the lipid extraction solvents.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in a small volume of chloroform.

-

Spot the extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate free oleoyl-CoA from the formed cholesteryl [14C]oleate.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl oleate into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each pactimibe concentration relative to the vehicle control and determine the IC50 value by nonlinear regression analysis.

dot

References

An In-depth Technical Guide to the Chemical Synthesis and Structure of Pactimibe Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe sulfate is a potent dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) and ACAT2, enzymes pivotal in cellular cholesterol metabolism. By inhibiting these enzymes, pactimibe has been investigated for its potential role in managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and its mechanism of action. While a detailed, publicly available experimental protocol for its synthesis is scarce, this document outlines a plausible multi-step synthetic pathway based on established organic chemistry principles. Furthermore, it consolidates key quantitative data on its biological activity and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.

Chemical Structure and Properties

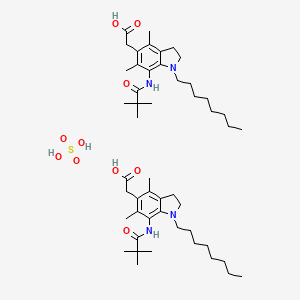

This compound is the hemisulfate salt of pactimibe. The core structure of pactimibe is a substituted indoline-5-yl acetic acid derivative.

IUPAC Name: 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid hemisulfate[1]

Chemical Formula: C₂₅H₄₀N₂O₃ · ½H₂SO₄

Molecular Weight: 465.6 g/mol (for the sulfate salt)

The structure features a bicyclic indoline core, substituted at various positions. Key functionalities include a tertiary amine resulting from the N-octyl group, an amide linkage from the pivaloyl group, and a carboxylic acid side chain at the 5-position of the indoline ring.

Figure 1: Chemical structure of pactimibe highlighting its key functional moieties.

Proposed Chemical Synthesis

The proposed synthesis involves the construction of the substituted indoline core, followed by sequential functionalization to introduce the N-octyl chain, the pivaloyl amide group, and the acetic acid side chain. The final step is the formation of the sulfate salt.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of the Substituted Indoline Core A plausible starting material would be a appropriately substituted aniline. The indoline ring could be formed through various methods known in heterocyclic chemistry, such as a reductive cyclization of a suitably substituted nitrobenzene derivative.

Step 2: N-Alkylation with 1-Bromooctane To a solution of the synthesized indoline core in a suitable aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (NaH) would be added at 0°C. After stirring for a short period, 1-bromooctane would be added, and the reaction mixture would be stirred at room temperature until completion. Work-up would involve quenching with water and extraction with an organic solvent.

Step 3: Acylation with Pivaloyl Chloride The N-octyl indoline derivative would be dissolved in a solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA). Pivaloyl chloride would then be added dropwise at 0°C. The reaction would be stirred until completion, followed by an aqueous work-up to remove excess reagents and byproducts.

Step 4: Introduction of the Acetic Acid Side Chain This step could be achieved through a Friedel-Crafts acylation with a suitable reagent like ethyl chlorooxoacetate, followed by reduction of the resulting ketoester and subsequent hydrolysis to the carboxylic acid.

Step 5: Sulfation to this compound The final pactimibe free base would be dissolved in a suitable organic solvent. A stoichiometric amount of sulfuric acid (as a solution in a compatible solvent) would be added dropwise with stirring. The resulting precipitate of this compound would be collected by filtration, washed with a non-polar solvent, and dried under vacuum. A common reagent for such sulfations is the sulfur trioxide pyridine complex, which offers a milder alternative to concentrated sulfuric acid.

Mechanism of Action: ACAT Inhibition

Pactimibe functions as a dual inhibitor of both isoforms of acyl-coenzyme A:cholesterol acyltransferase, ACAT1 and ACAT2. These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters.

-

ACAT1 is ubiquitously expressed and is involved in cholesteryl ester storage in various cells, including macrophages.

-

ACAT2 is primarily found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

By inhibiting both ACAT1 and ACAT2, pactimibe is proposed to exert its lipid-lowering effects through multiple mechanisms, including reducing cholesterol absorption from the intestine and preventing the formation of foam cells in atherosclerotic plaques.[1][2]

Figure 3: Signaling pathway illustrating the mechanism of action of pactimibe.

Quantitative Data

The biological activity of pactimibe has been characterized by its half-maximal inhibitory concentrations (IC₅₀) against ACAT1 and ACAT2, as well as its effect on cholesteryl ester formation in various cell types.

Table 1: In Vitro Inhibitory Activity of Pactimibe

| Target/Process | Cell Type/System | IC₅₀ (µM) | Reference |

| ACAT1 | - | 4.9 | [3] |

| ACAT2 | - | 3.0 | [3] |

| ACAT | Liver | 2.0 | [3] |

| ACAT | Macrophages | 2.7 | [3] |

| ACAT | THP-1 cells | 4.7 | [3] |

| Cholesteryl Ester Formation | Human monocyte-derived macrophages | 6.7 | [1][3] |

Table 2: Kinetic Data for Pactimibe

| Parameter | Value | Reference |

| Kᵢ (noncompetitive inhibitor of oleoyl-CoA) | 5.6 µM | [1][3] |

Analytical Data

Detailed public access to the full analytical data for pactimibe, such as ¹H NMR, ¹³C NMR, and mass spectrometry, is limited. Commercial suppliers of pactimibe (free base) may provide this data upon request with a purchase. For research purposes, it is crucial to obtain and verify the analytical data of any synthesized or purchased compound to confirm its identity and purity.

Conclusion

This compound is a well-characterized dual inhibitor of ACAT1 and ACAT2 with demonstrated in vitro potency. While its clinical development has faced challenges, the compound remains a valuable tool for researchers studying cholesterol metabolism and atherosclerosis. The proposed synthetic route provides a logical framework for its preparation, although it is important to note that this is a hypothetical pathway and would require laboratory optimization. The provided quantitative data and mechanistic diagrams offer a solid foundation for professionals in the field to understand and further investigate the properties and potential applications of pactimibe.

References

- 1. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Initial Characterization of Vorinostat (SAHA)

Disclaimer: Initial searches for a compound specifically designated "CS-505" did not yield publicly available scientific literature or data. Therefore, this guide utilizes Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-characterized compound, as a representative example to fulfill the prompt's requirements for a detailed technical whitepaper. The data and protocols presented herein pertain to Vorinostat.

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a pioneering therapeutic agent in the field of epigenetics. It belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a significant advancement in cancer therapy.[1][2][3] As a pan-HDAC inhibitor, Vorinostat modulates the expression of genes involved in cell cycle progression, differentiation, and apoptosis by altering the acetylation state of histones and other proteins.[1] Marketed under the name Zolinza®, it was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL).[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical characterization, and key experimental protocols associated with Vorinostat.

Discovery and Development

The journey to the discovery of Vorinostat began with the observation that dimethyl sulfoxide (DMSO) could induce differentiation in murine erythroleukemia cells. This finding spurred a collaboration between Ronald Breslow, a chemist at Columbia University, and Paul Marks, a researcher at Memorial Sloan-Kettering, to develop more potent analogues of DMSO for cancer treatment.[1] Their research led to the rational design and synthesis of suberoylanilide hydroxamic acid (SAHA), a compound featuring a hydroxamic acid group capable of chelating the zinc ion essential for the catalytic activity of histone deacetylases.[1] This optimization process culminated in the identification of Vorinostat as a potent inhibitor of HDAC enzymes.[1]

Mechanism of Action

Vorinostat exerts its therapeutic effects by inhibiting the activity of a broad spectrum of histone deacetylases, specifically targeting class I, II, and IV HDACs.[1]

The core mechanism involves the hydroxamic acid moiety of Vorinostat binding to the zinc ion located in the catalytic active site of HDAC enzymes. This interaction blocks the enzymatic removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[1] The resulting accumulation of acetylated histones leads to a more open and transcriptionally active chromatin structure. This "chromatin relaxation" allows for the expression of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Beyond histone modification, Vorinostat's mechanism also involves interactions with key signaling pathways. For instance, it has been shown to modulate the insulin-like growth factor (IGF) signaling pathway, affecting the expression and phosphorylation of components like the IGF-I receptor (IGF-IR) and downstream mediators such as AKT and pTEN.[4][5][6]

Preclinical Characterization

In Vitro Activity

Vorinostat has demonstrated potent inhibitory activity against a range of HDAC isoforms and exhibits broad anti-proliferative effects across numerous cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Vorinostat

| Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| HDAC1 | Enzymatic | 0.061 µM | [7] |

| HDAC2 | Enzymatic | 0.251 µM | [7] |

| HDAC3 | Enzymatic | 0.019 µM | [7] |

| HDAC8 | Enzymatic | 0.827 µM | [7] |

| HL-60 (Leukemia) | Cell Proliferation | 0.5 µM | [8] |

| LNCaP (Prostate) | Cell Growth | Micromolar range | [9] |

| PC-3 (Prostate) | Cell Growth | Micromolar range | [9] |

| Pediatric Cancer Panel | Cell Growth | Median IC50: 1.44 µM |[10] |

In Vivo Efficacy

Preclinical evaluation in animal models has been crucial in establishing the anti-tumor efficacy of Vorinostat. These studies have provided a strong rationale for its clinical development.

Table 2: Summary of In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| CWR22 Human Prostate | 50 mg/kg/day | Significant suppression of tumor growth. | [9] |

| Orthotopic Glioma | Not Specified | Anti-tumor activity observed. | [11] |

| Pediatric Solid Tumors | 125 mg/kg, IP, daily x 5 for 6 weeks | No objective responses as a single agent. | [10] |

| Acute Leukemias | Sequential combination with Ara-C and Etoposide | Synergistic cytotoxic effects. |[12][13] |

Clinical Characterization

Pharmacokinetics

The clinical pharmacology profile of Vorinostat is well-defined, supporting its oral administration.

Table 3: Pharmacokinetic Properties of Vorinostat

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Bioavailability | 1.8–11% | Orally administered. | [1] |

| Protein Binding | ~71% | Moderate binding to plasma proteins. | [1] |

| Metabolism | Hepatic | Primarily via glucuronidation and hydrolysis. Not a CYP substrate. | [1] |

| Elimination Half-life | ~2 hours | Rapid elimination of Vorinostat and its O-glucuronide metabolite. | [1] |

| Excretion | Renal | Negligible amount of unchanged drug excreted in urine. |[1] |

Clinical Efficacy

Vorinostat has demonstrated clinical activity in both hematological malignancies and solid tumors.

Table 4: Summary of Clinical Trial Outcomes for Vorinostat

| Indication | Phase | Treatment | Key Efficacy Results | Reference |

|---|---|---|---|---|

| Cutaneous T-Cell Lymphoma (CTCL) | II | Monotherapy | Objective response rate of ~30%. Basis for FDA approval. | [1][3] |

| Recurrent Glioblastoma | Not Specified | Monotherapy | Median overall survival of 5.7 months. | [1] |

| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Not Specified | Combination Therapy | Improved response rates and progression-free survival. | [1] |

| Myelodysplastic Syndromes (MDS) | II | Combination with Idarubicin and Cytarabine | Encouraging results observed. | [1] |

| Newly Diagnosed Glioblastoma | I/II | Combination with Temozolomide and Radiation | Did not meet primary efficacy endpoint. |[11] |

Key Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This assay is a standard method for screening and characterizing HDAC inhibitors by measuring the fluorescence generated from a deacetylated substrate.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), dilute recombinant human HDAC enzyme to the desired concentration, and prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Prepare serial dilutions of the test compound (Vorinostat) and a control inhibitor (e.g., Trichostatin A).[14][15]

-

Reaction Setup: In a 96-well microplate, add assay buffer, diluted HDAC enzyme, and the test compound or vehicle control.[15]

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[15]

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[15]

-

Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a control inhibitor to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorophore.[17]

-

Fluorescence Reading: After a brief incubation with the developer (e.g., 15 minutes), measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[17]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[14]

Western Blot for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells or tissues following treatment with an HDAC inhibitor.

Methodology:

-

Histone Extraction: Lyse cells or tissues treated with Vorinostat or vehicle control using a suitable buffer (e.g., RIPA buffer with protease and HDAC inhibitors). Histones can be enriched through acid extraction (with sulfuric acid) followed by precipitation with trichloroacetic acid (TCA).[18][19]

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method like the Bradford or BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 0.5-20 µg) with Laemmli or LDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat samples at 70-95°C for 5-10 minutes.[18][20]

-

Gel Electrophoresis (SDS-PAGE): Load samples onto a polyacrylamide gel (a higher percentage, e.g., 15%, is recommended for better resolution of small histone proteins). Run the gel at a constant voltage until the dye front reaches the bottom.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). A wet transfer at 30V for 70 minutes is a common condition.[18][20]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.[21][22]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]

-

Analysis: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.

In Vivo Xenograft Study

Xenograft models are indispensable for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[23]

-

Cell Culture: Culture the desired human cancer cell line under sterile conditions. Ensure cells are healthy and in the logarithmic growth phase.

-

Tumor Inoculation: Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[24]

-

Tumor Growth and Randomization: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]

-

Drug Formulation and Administration: Prepare Vorinostat for in vivo administration. A common formulation involves dissolving it in DMSO and diluting it with PEG400 and water. Administer the drug to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule. The control group receives the vehicle.[10]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2). Monitor animal body weight and overall health as indicators of toxicity.[24][25]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.[25]

Conclusion

Vorinostat (SAHA) stands as a landmark compound in the development of epigenetic therapies. Its discovery was a triumph of rational drug design, leading to the first FDA-approved HDAC inhibitor. Its broad inhibitory profile against Class I and II HDACs results in the re-expression of critical tumor-suppressing genes, driving anti-proliferative and pro-apoptotic effects in cancer cells. Supported by extensive preclinical and clinical data, Vorinostat has established a clear mechanism of action and a defined efficacy and safety profile, particularly in CTCL. The experimental protocols detailed herein represent the standard methodologies that were instrumental in its characterization and continue to be vital in the ongoing research and development of new epigenetic modulators.

References

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. VORINOSTAT – All About Drugs [allfordrugs.com]

- 4. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Vorinostat in Advanced Prostate Cancer Patients Progressing on Prior Chemotherapy (NCI Trial # 6862): Trial results and IL-6 analysis. A study by the DOD Prostate Cancer Clinical Trial Consortium and University of Chicago Phase II Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. biochem.slu.edu [biochem.slu.edu]

- 20. abcam.cn [abcam.cn]

- 21. Histone western blot protocol | Abcam [abcam.com]

- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. xenograft.org [xenograft.org]

Pharmacological Profile of Pactimibe Sulfate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pactimibe sulfate (CS-505) is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for cholesterol esterification. By inhibiting both ACAT-1 and ACAT-2 isoforms, this compound has demonstrated significant anti-atherosclerotic and lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings from preclinical studies. The data presented herein covers its efficacy in reducing atherosclerotic lesions, stabilizing plaques, and its underlying mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals involved in the development of novel cardiovascular therapies.

Mechanism of Action

This compound is a dual inhibitor of ACAT-1 and ACAT-2, enzymes that catalyze the esterification of intracellular free cholesterol into cholesteryl esters.[1] ACAT-1 is ubiquitously expressed, including in macrophages within atherosclerotic plaques, where it contributes to foam cell formation. ACAT-2 is primarily found in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.

The inhibition of ACAT by this compound leads to a multi-faceted anti-atherosclerotic effect:

-

Inhibition of Foam Cell Formation: By blocking ACAT-1 in macrophages, this compound prevents the accumulation of cholesteryl esters, a hallmark of foam cell formation and early-stage atherosclerosis.[1]

-

Reduced Cholesterol Absorption: Inhibition of intestinal ACAT-2 by this compound limits the absorption of dietary cholesterol.[2]

-

Decreased VLDL Secretion: In the liver, ACAT-2 inhibition reduces the formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), thereby lowering their secretion into circulation.[2]

Signaling Pathway of this compound in Cholesterol Metabolism

Caption: Mechanism of action of this compound.

Preclinical Efficacy

Atherosclerosis Reduction in Apolipoprotein E-deficient (apoE-/-) Mice

This compound has demonstrated robust efficacy in reducing the development and progression of atherosclerotic lesions in apoE-/- mice, a widely used model of hypercholesterolemia and atherosclerosis.

Table 1: Effects of this compound on Atherosclerosis in apoE-/- Mice [3]

| Treatment Group | Diet | Duration | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |

| 0.03% this compound | Chow | 12 weeks | 43-48 | Not specified |

| 0.1% this compound | Chow | 12 weeks | 43-48 | 90 |

| 0.1% CI-1011 (Avasimibe) | Chow | 12 weeks | 43-48 | 40-50 |

| 0.3% CI-1011 (Avasimibe) | Chow | 12 weeks | 43-48 | 40-50 |

| 3% Cholestyramine | Chow | 12 weeks | 43-48 | 40-50 |

| 0.03% this compound (Advanced Lesions) | Chow | 12 weeks | Not specified | Not specified |

| 0.1% this compound (Advanced Lesions) | Chow | 12 weeks | Similar to 0.1% CI-1011 | 77 |

| 0.1% CI-1011 (Advanced Lesions) | Chow | 12 weeks | Similar to 0.1% CS-505 | 54 |

Plaque Stabilization in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits

In the WHHL rabbit model, which develops hypercholesterolemia and complex atherosclerotic plaques, this compound demonstrated significant plaque-stabilizing effects.

Table 2: Effects of this compound on Aortic Plaque Composition in WHHL Rabbits [4]

| Treatment Group (32 weeks) | Intimal Thickening (μm) | Macrophage Infiltration (% area) | Smooth Muscle Cell Area (%) | Collagen Fiber Area (%) |

| Control | 313 ± 37 | 7.0 ± 1.3 | 9.7 ± 0.8 | 16.2 ± 1.0 |

| This compound (10 mg/kg) | 294 ± 39 | 6.0 ± 1.1 | 12.0 ± 0.9 | 20.5 ± 1.2 |

| This compound (30 mg/kg) | 276 ± 32 | 4.6 ± 1.0 | 12.3 ± 0.5 | 31.0 ± 1.3 |

*P<0.05 vs. Control

Hypocholesterolemic Effects in Hamsters and Monkeys

In vivo studies in hamsters and monkeys have shown that this compound significantly lowers serum cholesterol levels.[2] Its hypocholesterolemic action is attributed to multiple mechanisms, including inhibition of intestinal cholesterol absorption, reduced hepatic cholesteryl ester formation, and decreased VLDL secretion.[2]

Experimental Protocols

ApoE-/- Mouse Atherosclerosis Study[3]

-

Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.

-

Diet: Standard chow diet.

-

Drug Administration: this compound was administered as a dietary admixture at concentrations of 0.03% or 0.1% (w/w).

-

Treatment Duration: 12 weeks.

-

Early Lesion Model: Treatment was initiated in 12-week-old mice.

-

Advanced Lesion Model: Treatment was initiated in 24-week-old mice.

-

Atherosclerosis Assessment: Aortic lesion area was quantified after staining with Oil Red O.

-

Plaque Composition Analysis: Immunohistochemical analysis was performed to detect macrophages and matrix metalloproteinases (MMP-2, MMP-9, and MMP-13).

WHHL Rabbit Plaque Stabilization Study[4]

-

Animal Model: Male Watanabe Heritable Hyperlipidemic (WHHL) rabbits.

-

Drug Administration: this compound was administered orally at doses of 10 or 30 mg/kg/day.

-

Treatment Duration: 32 weeks.

-

Plaque Analysis: Aortic tissues were collected for histopathological and immunohistochemical analysis.

-

Plaque Composition Quantification: The areas of macrophage infiltration, smooth muscle cells, and collagen fibers within the atherosclerotic plaques were quantified.

-

Cholesterol Content Analysis: Cholesteryl ester and free cholesterol content in the aorta were measured.

Experimental Workflow for Preclinical Efficacy Studies

Caption: Preclinical efficacy study workflows.

Pharmacokinetics and Metabolism

This compound exhibits good oral absorbability. Its metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being the major contributors, leading to the formation of oxidized metabolites.[5] One of the main plasma metabolites is R-125528, formed through oxidation at the indoline ring by CYP3A4.[5] Another metabolic pathway involves oxidation at the octyl chain.[5]

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from preclinical studies are not extensively reported in publicly available literature.

Preclinical Safety and Toxicology

Comprehensive preclinical toxicology data for this compound is limited in the public domain. However, it has been noted that this compound did not show significant adrenal toxicity in dogs, which are considered a sensitive species for this type of toxicity with other ACAT inhibitors.

Conclusion

This compound has a well-defined mechanism of action as a dual ACAT-1/2 inhibitor, leading to potent anti-atherosclerotic and cholesterol-lowering effects in preclinical models. Its ability to reduce atherosclerotic lesion size and promote a more stable plaque phenotype underscores its therapeutic potential. While the preclinical efficacy is promising, further investigation into its pharmacokinetic and toxicological profile is warranted for a complete understanding of its properties. This guide provides a foundational overview for researchers and professionals in the field of cardiovascular drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Effects of Pactimibe Sulfate on Macrophage Foam Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arterial wall, remains a leading cause of cardiovascular disease worldwide. A critical event in the initiation and progression of atherosclerosis is the transformation of macrophages into foam cells through the excessive uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters. This process is primarily mediated by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). Pactimibe sulfate, a potent inhibitor of both ACAT-1 and ACAT-2 isoforms, has been investigated for its potential to mitigate atherogenesis by directly targeting macrophage cholesterol metabolism. This technical guide provides an in-depth overview of the in vitro effects of this compound on macrophage foam cells, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Quantitative Effects of this compound

The inhibitory activity of this compound on ACAT and cholesteryl ester formation in macrophages has been quantified in several in vitro studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different isoforms and cell types.

| Target | Cell Type/System | IC50 (µM) | Reference(s) |

| ACAT-1 | - | 4.9 | [1] |

| ACAT-2 | - | 3.0 | [1] |

| Total ACAT | Macrophages | 2.7 | [1][2] |

| THP-1 Cells | 4.7 | [1][2] | |

| Liver | 2.0 | [1] | |

| Cholesteryl Ester Formation | - | 6.7 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections provide comprehensive protocols for key experiments used to evaluate the effects of this compound on macrophage foam cells.

Macrophage Foam Cell Formation Assay

This assay is fundamental to visually and quantitatively assess the impact of this compound on the accumulation of lipids within macrophages.

Objective: To determine the dose-dependent effect of this compound on the inhibition of macrophage-derived foam cell formation induced by oxidized LDL (oxLDL).

Materials:

-

Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Oxidized LDL (oxLDL).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Oil Red O staining solution.

-

DiI-labeled oxLDL (DiI-oxLDL) for fluorescent quantification.

-

Phosphate-buffered saline (PBS).

-

Formalin (10%) for cell fixation.

-

Isopropanol (60%).

-

Microplate reader and fluorescence microscope.

Procedure:

-

Cell Culture and Differentiation:

-

Culture macrophages in appropriate medium until they reach 80-90% confluency.

-

For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

Induction of Foam Cell Formation and Treatment:

-

Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours.

-

Add oxLDL (e.g., 50 µg/mL) to the culture medium to induce foam cell formation.

-

Incubate the cells for 24-48 hours.

-

-

Quantification of Lipid Accumulation:

-

Oil Red O Staining (Qualitative and Semi-Quantitative):

-

Wash cells with PBS and fix with 10% formalin for 10 minutes.

-

Wash with water and then with 60% isopropanol for 5 minutes.

-

Stain with freshly prepared Oil Red O solution for 15-20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize lipid droplets under a microscope.

-

For quantification, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

DiI-oxLDL Uptake (Quantitative):

-

Incubate macrophages with DiI-oxLDL in the presence or absence of this compound.

-

After incubation, wash the cells thoroughly with PBS to remove unbound DiI-oxLDL.

-

Lyse the cells and measure the fluorescence intensity using a fluorometer.

-

-

ACAT Activity Assay

This biochemical assay directly measures the enzymatic activity of ACAT in the presence of this compound.

Objective: To quantify the inhibitory effect of this compound on ACAT activity in macrophage cell lysates.

Materials:

-

Macrophage cell lysates.

-

[¹⁴C]Oleoyl-CoA (radioactive substrate).

-

Bovine serum albumin (BSA).

-

A mixture of unlabeled cholesterol and phospholipids (e.g., phosphatidylcholine) to serve as the substrate.

-

This compound.

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

Procedure:

-

Preparation of Macrophage Lysates:

-

Homogenize cultured macrophages in a suitable buffer.

-

Centrifuge to obtain a microsomal fraction rich in ACAT enzyme.

-

-

Enzyme Reaction:

-

Prepare reaction mixtures containing the macrophage lysate, cholesterol/phospholipid substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification of Cholesteryl Esters:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids.

-

Separate the cholesteryl esters from other lipids using TLC.

-

Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

-

Cholesterol Efflux Assay

This assay assesses the ability of macrophages to release cholesterol, a critical process in reverse cholesterol transport, and how it is affected by this compound.

Objective: To determine the effect of this compound on the efflux of cholesterol from macrophage foam cells to extracellular acceptors.

Materials:

-

Macrophage foam cells (prepared as described above).

-

[³H]-cholesterol for radiolabeling.

-

Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

This compound.

-

Scintillation fluid and counter.

Procedure:

-

Labeling of Macrophages with [³H]-cholesterol:

-

Incubate macrophages with [³H]-cholesterol in the culture medium for 24-48 hours to allow for incorporation into cellular cholesterol pools.

-

Induce foam cell formation using oxLDL as described previously.

-

-

Equilibration and Treatment:

-

Wash the cells to remove excess radiolabel.

-

Equilibrate the cells in a serum-free medium for several hours.

-

Treat the cells with this compound at various concentrations.

-

-

Cholesterol Efflux:

-

Add the cholesterol acceptor (ApoA-I or HDL) to the medium.

-

Incubate for a specified time (e.g., 4-24 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound in inhibiting macrophage foam cell formation.

Caption: Key transporters involved in macrophage cholesterol efflux.

Caption: Workflow for assessing this compound's effect on foam cell formation.

Conclusion

This compound demonstrates significant in vitro efficacy in inhibiting ACAT, a key enzyme in macrophage foam cell formation. By blocking the esterification of free cholesterol, this compound directly addresses a critical step in the pathogenesis of atherosclerosis at the cellular level. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of ACAT inhibitors and the intricate mechanisms of macrophage cholesterol metabolism. Further in vitro studies are warranted to fully elucidate the effects of this compound on cholesterol efflux pathways and the expression of relevant transporters, which will provide a more complete understanding of its potential as an anti-atherosclerotic agent.

References

Unraveling the Molecular Engagements of Pactimibe Sulfate: A Technical Examination Beyond ACAT

For Immediate Release

A comprehensive review of available scientific literature and clinical trial data reveals a focused mechanism of action for pactimibe sulfate, centered squarely on its potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). Despite extensive investigation into its pharmacological profile, particularly following its discontinued clinical development, there is a conspicuous absence of evidence identifying specific alternative molecular targets. This technical guide synthesizes the current understanding of this compound's molecular interactions, primarily its effects on ACAT and the downstream consequences, while acknowledging the unelucidated aspects that may have contributed to its clinical outcomes.

Executive Summary

This compound was developed as a dual inhibitor of ACAT1 and ACAT2, enzymes pivotal in the esterification and storage of cholesterol within cells. The rationale for its development was to impede the formation of foam cells in atherosclerotic plaques. While preclinical studies demonstrated promising anti-atherosclerotic effects, clinical trials in humans were halted due to a lack of efficacy and signals of potential harm.[1][2] A thorough review of the available research does not yield evidence of this compound binding to or directly modulating other specific kinases, nuclear receptors, or transport proteins. The observed biological effects are consistently attributed to the downstream consequences of ACAT inhibition.

Primary Molecular Targets: ACAT1 and ACAT2

This compound's principal and only well-documented molecular targets are the two isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2. It acts as a dual inhibitor, affecting both isoforms which are involved in the formation of cholesteryl esters.

Data Presentation: In Vitro Inhibition of ACAT

| Target | IC50 (µM) | Cell/Tissue Type | Reference |

| ACAT1 | 4.9 | - | [3] |

| ACAT2 | 3.0 | - | [3] |

| ACAT | 2.0 | Liver | [3] |

| ACAT | 2.7 | Macrophages | [3] |

| ACAT | 4.7 | THP-1 cells | [3] |

| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [4] |

Kinetic and Mechanistic Data

Kinetic analyses have characterized pactimibe as a noncompetitive inhibitor with respect to oleoyl-CoA, with a Ki value of 5.6 µM.[4] This suggests that pactimibe does not bind to the same site as the acyl-CoA substrate.

Downstream Biological Effects Attributed to ACAT Inhibition

The documented biological effects of this compound are understood to be consequences of its primary activity as an ACAT inhibitor. These effects are crucial for understanding its intended therapeutic action and potential side effects.

Effects on Atherosclerotic Plaques

In preclinical models, this compound demonstrated an ability to reduce and stabilize atherosclerotic lesions.[5][6] This was attributed to both its cholesterol-lowering effects and direct action on plaque components. Specifically, treatment with this compound was shown to:

-

Reduce Macrophage Accumulation: A key event in plaque formation.[6]

-

Decrease Expression of Matrix Metalloproteinases (MMPs): Specifically MMP-2, MMP-9, and MMP-13, which are involved in plaque instability.[6]

-

Increase Smooth Muscle Cell and Collagen Content: In animal models, this was associated with plaque stabilization.[7]

-

Reduce Cholesteryl Ester Content: A direct outcome of ACAT inhibition in the aorta.[7]

Experimental Protocols

Immunohistochemical Analysis of Plaque Composition:

-

Tissue Preparation: Aortic sections from treated and control animals (e.g., apoE-deficient mice) are embedded in paraffin.

-

Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by antigen retrieval using a citrate buffer.

-

Blocking: Non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for macrophages (e.g., anti-Mac-3), MMP-2, MMP-9, and MMP-13.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Detection: Signal is detected using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB).

-

Quantification: The stained areas are quantified using image analysis software.

Visualization of Pactimibe's Mechanism of Action

Caption: this compound inhibits ACAT, reducing cholesteryl ester formation and subsequent downstream effects.

The Question of Off-Target Effects in Clinical Settings

The discontinuation of this compound's clinical development due to a failure to show benefit and the emergence of safety concerns raises the possibility of uncharacterized off-target effects.[1][2] However, the specific molecular entities responsible for these clinical outcomes remain unidentified in the public domain. It is plausible that the observed adverse effects were not due to direct binding to other proteins but rather a consequence of perturbing cellular cholesterol homeostasis through potent ACAT inhibition. For instance, the accumulation of free cholesterol can be cytotoxic. Without further studies, such as comprehensive proteomics-based target identification, the existence and nature of any off-target interactions of this compound remain speculative.

Experimental Workflow for Off-Target Identification

Caption: A hypothetical workflow for the identification and validation of this compound's off-targets.

Conclusion

Based on the currently available scientific literature, this compound is a selective dual inhibitor of ACAT1 and ACAT2. The extensive body of research focuses on this primary mechanism and its downstream consequences on cholesterol metabolism and atherosclerosis. There is no robust, publicly accessible data to suggest that this compound has other specific molecular targets. The adverse findings in clinical trials may be attributable to the profound effects of ACAT inhibition on cellular cholesterol homeostasis or to as-yet-unidentified off-target interactions. Future research employing advanced proteomics and systems biology approaches would be necessary to definitively map the complete molecular interaction profile of this compound.

References

- 1. acat-inhibitor-pactimibe-sulfate-cs-505-reduces-and-stabilizes-atherosclerotic-lesions-by-cholesterol-lowering-and-direct-effects-in-apolipoprotein-e-deficient-mice - Ask this paper | Bohrium [bohrium.com]

- 2. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Atherosclerotic Potential of Pactimibe: An In-depth Technical Review of Early Research

An Examination of a Novel Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of the early preclinical and clinical research into the anti-atherosclerotic potential of pactimibe, a dual inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 and 2 (ACAT1 and ACAT2). Pactimibe was investigated for its potential to prevent the formation of atherosclerotic plaques by inhibiting the esterification and storage of cholesterol in macrophages within the arterial wall. This document details the fundamental in vitro and in vivo studies, including experimental methodologies, quantitative outcomes, and the underlying biochemical pathways. The findings from pivotal clinical trials are also summarized, offering a complete picture of the initial promise and eventual outcome of pactimibe as a potential therapeutic agent for atherosclerosis.

Mechanism of Action: Dual Inhibition of ACAT1 and ACAT2

Pactimibe functions as a potent, noncompetitive inhibitor of both ACAT1 and ACAT2 isoforms.[1] ACAT1 is the primary isoform found in macrophages, where it is responsible for esterifying excess free cholesterol into cholesteryl esters, leading to the formation of foam cells, a hallmark of early atherosclerotic lesions. ACAT2 is predominantly located in the intestine and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting both isoforms, pactimibe was hypothesized to exert a dual anti-atherosclerotic effect: directly within the arterial wall by preventing foam cell formation and systemically by reducing cholesterol absorption and altering lipoprotein metabolism.[2]

Signaling Pathway of ACAT Inhibition in Macrophages

The inhibition of ACAT1 in macrophages is intended to increase the intracellular concentration of free cholesterol. This, in turn, is expected to upregulate pathways involved in cholesterol efflux, thereby reducing the lipid burden within the cell. One of the key pathways implicated is the Liver X Receptor (LXR) signaling cascade. Increased intracellular free cholesterol can lead to the activation of LXR, which then promotes the expression of ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from macrophages to apolipoprotein A-I, the primary protein component of high-density lipoprotein (HDL).

References

- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pactimibe Sulfate and its Effects on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pactimibe sulfate is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with dual inhibitory activity against both ACAT1 and ACAT2 isoforms. Developed as a potential therapeutic agent for atherosclerosis, pactimibe was investigated for its ability to modulate lipid metabolism and reduce atherosclerotic plaque burden. This technical guide provides a comprehensive overview of the core preclinical and clinical findings related to this compound, with a focus on its effects on lipid metabolism. The document includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows. Despite promising preclinical results in various animal models, this compound failed to demonstrate efficacy in human clinical trials, ultimately leading to the discontinuation of its development. This guide serves as a detailed resource for researchers and professionals in the field of lipid metabolism and drug development.

Mechanism of Action

This compound exerts its effects by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] Two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] Pactimibe is a dual inhibitor of both ACAT1 and ACAT2.[3]

The inhibition of ACAT has several potential downstream effects on lipid metabolism:[1][4]

-

Inhibition of Intestinal Cholesterol Absorption: By inhibiting ACAT2 in the intestines, pactimibe is proposed to reduce the absorption of dietary cholesterol.

-

Reduced VLDL Secretion from the Liver: Inhibition of ACAT2 in hepatocytes is expected to decrease the formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), thereby reducing their secretion into the circulation.

-

Modulation of Macrophage Cholesterol Metabolism: Within macrophages in atherosclerotic plaques, ACAT1 is responsible for the esterification of excess free cholesterol. Inhibition of ACAT1 is thought to prevent the formation of foam cells, a key component of atherosclerotic lesions.

The following diagram illustrates the proposed mechanism of action of this compound.

Preclinical Studies

This compound demonstrated notable effects on lipid metabolism and atherosclerosis in various preclinical animal models.

Studies in Apolipoprotein E-deficient (ApoE-/-) Mice

ApoE-/- mice are a widely used model for studying atherosclerosis due to their propensity to develop hypercholesterolemia and atherosclerotic lesions. In these mice, pactimibe treatment led to a significant reduction in plasma cholesterol levels and a decrease in the development of atherosclerotic lesions.[3]

Table 1: Effects of this compound on Plasma Cholesterol and Atherosclerotic Lesions in ApoE-/- Mice

| Treatment Group | Plasma Cholesterol Reduction (%) | Atherosclerotic Lesion Reduction (%) |

| 0.1% this compound | 43-48 | 90 |

| 0.1% Avasimibe | 43-48 | 54 |

Data from a 12-week study in 12-week-old ApoE-/- mice.[3]

Studies in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits

WHHL rabbits are a model of familial hypercholesterolemia, characterized by a genetic defect in the LDL receptor.[5] In this model, pactimibe did not significantly alter serum cholesterol levels. However, it demonstrated a significant effect on the composition of atherosclerotic plaques, suggesting a plaque-stabilizing effect.

Table 2: Effects of this compound on Atherosclerotic Plaque Composition in WHHL Rabbits

| Treatment Group (32 weeks) | Macrophage Area (%) | Smooth Muscle Cell Area (%) | Collagen Area (%) |

| Control | 7.0 ± 1.3 | 9.7 ± 0.8 | 16.2 ± 1.0 |

| Pactimibe (10 mg/kg) | 6.0 ± 1.1 | 12.0 ± 0.9 | 20.5 ± 1.2 |

| Pactimibe (30 mg/kg) | 4.6 ± 1.0 | 12.3 ± 0.5 | 31.0 ± 1.3 |

*P < 0.05 vs. Control. Data are presented as mean ± SEM.

Studies in Hamsters

In hamsters, pactimibe demonstrated significant serum cholesterol-lowering activities.[6] The mechanism of action in this model was attributed to multiple factors, including inhibition of intestinal cholesterol absorption, reduced hepatic cholesteryl ester formation, and decreased secretion of VLDL.[6]

Clinical Trials

Despite the promising preclinical data, this compound failed to show clinical benefit in human trials.

ACTIVATE Trial

The ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of pactimibe in reducing the progression of coronary atherosclerosis in patients with established coronary artery disease. The trial was discontinued prematurely due to a lack of efficacy.[7] Analysis of the primary endpoint, the change from baseline in percent atheroma volume as measured by intravascular ultrasound (IVUS), showed no significant difference between the pactimibe and placebo groups.[8]

CAPTIVATE Trial

The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a randomized, double-blind, placebo-controlled study in patients with heterozygous familial hypercholesterolemia.[9] This trial was also terminated early. The results showed that after 6 months of treatment, low-density lipoprotein cholesterol (LDL-C) levels increased by 7.3% in the pactimibe group compared to a 1.4% increase in the placebo group (P = 0.001).[9] There was no beneficial effect of pactimibe on the progression of carotid intima-media thickness.[9]

Table 3: Change in Lipid Parameters in the CAPTIVATE Trial (6 months)

| Parameter | Pactimibe (100 mg/day) | Placebo | P-value |

| LDL-C Change (%) | +7.3 | +1.4 | 0.001 |

Data from the CAPTIVATE trial.[9]

Experimental Protocols

Quantification of Aortic Lesions in ApoE-/- Mice

The following is a generalized protocol for the quantification of atherosclerotic lesions in the aorta of ApoE-/- mice, based on common methodologies.

Quantification of Plaque Composition in WHHL Rabbits

The methodology for quantifying atherosclerotic plaque composition in WHHL rabbits typically involves histological analysis of aortic sections.

Conclusion

This compound, a dual ACAT1/2 inhibitor, showed considerable promise in preclinical studies, effectively reducing cholesterol levels and mitigating atherosclerosis in animal models. However, these encouraging results did not translate into clinical efficacy in human trials. The ACTIVATE and CAPTIVATE studies were terminated due to a lack of benefit and, in the case of CAPTIVATE, an unfavorable effect on LDL-C levels. The discrepancy between preclinical and clinical outcomes highlights the complexities of targeting the ACAT pathway for the treatment of atherosclerosis and underscores the challenges in translating findings from animal models to human disease. This technical guide provides a detailed repository of the scientific investigations into this compound, serving as a valuable resource for understanding its mechanism of action and its ultimate failure in clinical development.

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of atherosclerotic plaque composition in cholesterol-fed rabbits with 50-MHz acoustic microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 8. healthday.com [healthday.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Pactimibe Sulfate in Apolipoprotein E-Deficient Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pactimibe sulfate in preclinical studies with apolipoprotein E (apoE)-deficient mice, a widely used model for atherosclerosis research.

This compound (CS-505) is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesteryl esters within cells.[1] By inhibiting ACAT, this compound has been shown to reduce and stabilize atherosclerotic lesions through a dual mechanism: lowering plasma cholesterol levels and exerting direct effects on plaque macrophages.[2][3] This document outlines the experimental design, protocols, and expected outcomes based on published studies.

Mechanism of Action

This compound is a dual inhibitor of both ACAT1 and ACAT2.[4] Its anti-atherosclerotic effects are attributed to several mechanisms, including:

-

Inhibition of cholesterol absorption from the intestine.[5]

-

Reduction of cholesteryl ester formation in the liver.[5]

-

Enhanced elimination of cholesterol from the body.[5]

-

Inhibition of very low-density lipoprotein (VLDL) cholesterol secretion from the liver.[5]

-

Direct inhibition of ACAT in plaque macrophages , which reduces foam cell formation.[2][3]

Experimental Models

Two primary experimental models using apoE-deficient mice have been established to evaluate the efficacy of this compound on different stages of atherosclerosis.

-

Early Lesion Model: This model is designed to assess the preventive effects of this compound on the development of atherosclerosis.

-

Advanced Lesion Model: This model evaluates the therapeutic potential of this compound on pre-existing, more developed atherosclerotic plaques.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies using this compound in apoE-deficient mice.

Table 1: Efficacy of this compound in the Early Lesion Model [2][3]

| Treatment Group | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |

| 0.03% (w/w) CS-505 | 43-48% | Not specified |

| 0.1% (w/w) CS-505 | 43-48% | 90% |

| 0.1% Avasimibe | 43-48% | 40-50% |

| 0.3% Avasimibe | 43-48% | 40-50% |

| 3% Cholestyramine | 43-48% | 40-50% |

Table 2: Efficacy of this compound in the Advanced Lesion Model [2][3]

| Treatment Group | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |

| 0.03% (w/w) CS-505 | Not specified | Not specified |

| 0.1% (w/w) CS-505 | Similar to 0.1% CI-1011 | 77% |

| 0.1% CI-1011 (Avasimibe) | Similar to 0.1% CS-505 | 54% |

Detailed Experimental Protocols

Animal Model and Husbandry

-

Animal Model: Male apolipoprotein E (apoE)-deficient mice on a C57BL/6 background are a commonly used model.[4]

-

Age:

-

Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Diet Preparation and Administration

-

Basal Diet: A standard chow or a high-fat "Western-type" diet can be used as the basal diet.

-

This compound Formulation:

-

Determine the required concentration of this compound in the diet (e.g., 0.03% or 0.1% w/w).[2][3]

-

Accurately weigh the required amount of this compound.

-

Thoroughly mix the this compound with a small portion of the powdered basal diet.

-

Gradually add the remaining diet in geometric proportions to ensure a homogenous mixture.

-

The diet can be provided as a powder or reformulated into pellets.

-

Blood Collection and Plasma Cholesterol Analysis

-

Blood Collection:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]

-

Centrifuge the blood at 2,000-3,000 rpm for 15-20 minutes at 4°C to separate the plasma.

-

Collect the supernatant (plasma) and store it at -80°C until analysis.

-

-

Plasma Cholesterol Measurement:

-

Thaw the plasma samples on ice.

-

Use a commercial enzymatic colorimetric assay kit to determine the total plasma cholesterol concentration according to the manufacturer's instructions.

-

Alternatively, plasma lipoprotein profiles (VLDL, LDL, HDL) can be analyzed using fast-performance liquid chromatography (FPLC).[3]

-

Quantification of Atherosclerotic Lesions in the Aortic Sinus

-

Tissue Preparation:

-

At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the heart and the aorta.

-

Embed the proximal aorta, including the aortic sinus, in an optimal cutting temperature (OCT) compound and freeze.

-

-

Cryosectioning:

-

Cut serial cross-sections (e.g., 10 µm thick) of the aortic sinus.

-

Collect the sections on glass slides.

-

-

Oil Red O Staining for Neutral Lipids:

-

Rinse the sections in distilled water.

-

Stain with a freshly prepared Oil Red O solution for 15-30 minutes.

-

Differentiate in 60% isopropanol.

-

Rinse in distilled water.

-

Counterstain with hematoxylin to visualize the cell nuclei.

-

Mount the slides with an aqueous mounting medium.

-

-

Image Analysis and Quantification:

-

Capture digital images of the stained aortic sinus sections using a microscope equipped with a camera.

-

Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic sinus and the area of the Oil Red O-positive atherosclerotic lesions.

-

Express the lesion area as a percentage of the total aortic sinus area.

-

Immunohistochemical Analysis of Aortic Lesions

-

Objective: To assess the cellular composition and expression of specific proteins (e.g., macrophages, matrix metalloproteinases) within the atherosclerotic plaques.

-

Protocol:

-

Use adjacent cryosections to those used for Oil Red O staining.

-

Fix the sections with cold acetone or methanol.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

-

Incubate the sections with primary antibodies against the target proteins (e.g., anti-Mac-3 for macrophages, anti-MMP-2, anti-MMP-9, anti-MMP-13).[2]

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal using a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Analysis: Quantify the positively stained areas for each marker using image analysis software and express it as a percentage of the total lesion area.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in Macrophages.

Experimental Workflow

Caption: Experimental Workflow Diagram.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. Determination of cholesterol in mouse plasma [bio-protocol.org]

- 3. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Atherosclerosis in Mice [jove.com]

- 5. abcam.cn [abcam.cn]

Application Notes and Protocols for Cell-Based Measurement of Pactimibe Sulfate ACAT Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction